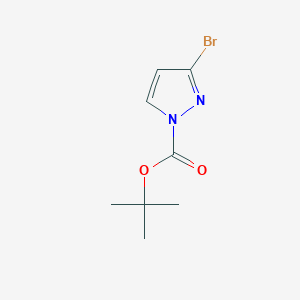

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

Description

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a brominated pyrazole derivative widely employed as a versatile intermediate in medicinal chemistry and organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) protective group at the pyrazole nitrogen and a bromine substituent at the 3-position. This compound is synthesized via Boc protection of 3-bromo-1H-pyrazole using Boc anhydride under basic conditions, achieving an 80.4% yield after recrystallization . Key physical properties include a melting point of 33–35°C and spectral data (¹H NMR: δ 1.58 (s, 9H), 6.72 (d, 1H), 8.30 (t, 1H)) confirming its purity and stability . The bromine atom at the 3-position enhances its reactivity in cross-coupling reactions, making it valuable for constructing complex heterocycles in drug discovery pipelines .

Properties

IUPAC Name |

tert-butyl 3-bromopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEMLWSJXURDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448855-35-3 | |

| Record name | tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of tert-Butyl 1H-pyrazole-1-carboxylate

The most straightforward approach is the bromination of tert-butyl 1H-pyrazole-1-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent.

-

- Solvent: Inert solvents such as dichloromethane or chloroform.

- Temperature: Low temperatures to avoid over-bromination and side reactions.

- Time: Controlled to achieve selective monobromination.

-

- Electrophilic substitution at the 3-position of the pyrazole ring.

- The tert-butyl ester group stabilizes the intermediate and prevents multiple substitutions.

-

- High selectivity.

- Good yields.

- Scalable for industrial production.

Use of 3-Substituted Sulfonyloxy Pyrazole Carboxylates as Precursors

A patented method (CN114057686A) describes an alternative synthesis route involving:

- Starting with 3-substituted sulfonyloxy pyrazole carboxylate intermediates.

- Reacting these with inorganic bromide salts (e.g., sodium bromide, magnesium bromide, calcium bromide, zinc bromide, copper bromide) as brominating agents.

- Reaction performed in organic solvents such as tetrahydrofuran, toluene, xylene, chlorobenzene, methyl ethyl ketone, acetonitrile, or N,N-dimethylformamide.

| Parameter | Range/Options |

|---|---|

| Brominating agent | NaBr, MgBr2, CaBr2, ZnBr2, CuBr |

| Solvent | THF, toluene, xylene, chlorobenzene, MEK, etc. |

| Temperature | 0–130 °C (optimal: 40–90 °C) |

| Reaction time | 0.5–24 hours (optimal: 2–12 hours) |

| Molar ratio (Br salt) | 0.5–3 equivalents (optimal: 1–1.5 equivalents) |

- Advantages:

- Avoids use of hazardous brominating agents like tribromophosphine oxide.

- Reduces generation of phosphorus-containing waste.

- Environmentally friendlier and scalable.

Cyclocondensation Followed by Bromination

Another approach involves:

- Cyclocondensation of substituted hydrazines with β-keto esters or acrylates to form the pyrazole ring with the tert-butyl carboxylate.

- Subsequent bromination at the 3-position using NBS or bromine.

This method allows for structural diversity by varying the hydrazine or β-keto ester starting materials.

Purification and Characterization

- Purification: Flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate 0–30%) is commonly used to achieve >95% purity.

- Characterization:

- $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy confirm substitution patterns and tert-butyl integration.

- High-resolution mass spectrometry (HRMS) validates molecular weight.

- Infrared spectroscopy (IR) identifies functional groups, notably the ester carbonyl stretch.

Comparative Analysis of Preparation Methods

| Method | Brominating Agent(s) | Solvents | Temperature Range (°C) | Reaction Time (h) | Yield & Purity | Environmental Impact |

|---|---|---|---|---|---|---|

| Direct bromination with Br2 or NBS | Bromine, N-bromosuccinimide | Dichloromethane, chloroform | 0–25 | 1–6 | High yield, high purity | Moderate (use of halogenated solvents) |

| Sulfonyloxy pyrazole + inorganic bromide | NaBr, MgBr2, CaBr2, ZnBr2, CuBr | THF, toluene, xylene, chlorobenzene, etc. | 40–90 | 2–12 | High yield, good purity | Lower (avoids phosphorus waste) |

| Cyclocondensation + bromination | NBS or bromine | Various organic solvents | 0–50 | Variable | High yield, structural diversity | Moderate |

Research Findings and Notes

- The use of inorganic bromide salts in the presence of suitable organic solvents provides a greener alternative to traditional brominating reagents, minimizing hazardous waste.

- Reaction temperature and bromide equivalents are critical for optimizing yield and selectivity.

- The tert-butyl ester group enhances the stability of intermediates and final products, facilitating purification and handling.

- Industrial processes may employ continuous flow reactors for better control and scalability.

- Bromination selectivity is influenced by solvent polarity and reaction temperature, with lower temperatures favoring monobromination.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used.

Major Products:

Substitution Reactions: Products include tert-butyl 3-substituted-1H-pyrazole-1-carboxylates.

Coupling Reactions: Products include various substituted pyrazole derivatives.

Scientific Research Applications

Overview

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a versatile compound with significant applications in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bromine atom at the 3-position of the pyrazole ring and a tert-butyl ester group, contributes to its reactivity and biological activity.

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block for constructing diverse pyrazole-based compounds.

Key Reactions:

- Substitution Reactions: This compound can participate in nucleophilic substitution reactions, leading to the formation of tert-butyl 3-substituted-1H-pyrazole-1-carboxylates.

- Coupling Reactions: It can also be involved in coupling reactions that yield various substituted pyrazole derivatives, expanding the library of pyrazole compounds available for research and development.

The biological activities of this compound have garnered attention in medicinal chemistry due to its potential therapeutic effects.

Biological Properties:

- Anti-inflammatory Activity: Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antimicrobial Properties: The compound has shown promise as an antimicrobial agent, potentially useful in developing new antibiotics.

- Anticancer Potential: Initial studies suggest that it may inhibit certain cancer cell lines, indicating potential as an anticancer agent.

Mechanism of Action:

The compound interacts with various biological targets, including:

- Receptor Binding: It binds with high affinity to multiple receptors, influencing various signaling pathways.

- Enzyme Inhibition: It inhibits key enzymes involved in oxidative phosphorylation, which can lead to reduced ATP production and impact cellular energy metabolism .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating chronic inflammatory conditions.

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings indicated that it possesses notable antibacterial activity, supporting its role as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate depends on its specific applicationThe bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Substituent | Melting Point (°C) | Key Reactivity |

|---|---|---|---|---|

| tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate | 1448855-35-3 | Br (3-position) | 33–35 | Cross-coupling, nucleophilic substitution |

| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1150271-23-0 | Br (4-position) | N/A | Limited data |

| tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | 186551-70-2 | CH₃ (3-position) | N/A | Stable intermediate |

Biological Activity

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a bromine atom at the 3-position of the pyrazole ring and a tert-butyl ester group, shows promise as an anti-inflammatory, antimicrobial, and potential anticancer agent. Its molecular formula is CHBrNO, with a molecular weight of approximately 247.09 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : Pyrazole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing various signaling pathways.

- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in oxidative phosphorylation, leading to reduced ATP production and impacting cellular energy metabolism.

Cellular Effects

The compound's influence on cellular processes includes:

- Impact on Cell Signaling : By affecting cell signaling pathways, this compound can alter gene expression and cellular metabolism.

- Subcellular Localization : The localization of this compound within specific organelles is crucial for its biological effects, which may vary based on environmental conditions such as solvent type.

Anti-inflammatory Activity

Research indicates significant anti-inflammatory properties:

- In Vivo Studies : Compounds structurally related to this compound have demonstrated potent anti-inflammatory effects in carrageenan-induced rat paw edema models. For instance, some derivatives showed an effectiveness greater than that of established anti-inflammatory drugs like celecoxib .

- COX Inhibition : Specific studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase (COX) enzymes, with some derivatives achieving impressive selectivity indices .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives is well-documented:

- Broad Spectrum Activity : Research suggests that this compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Other Pyrazole Derivatives

| Compound Name | Biological Activity | IC (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Anti-inflammatory and antimicrobial | TBD | TBD |

| Compound A (Celecoxib derivative) | COX inhibition | 5.63 | >14 |

| Compound B (Novel pyrazole hybrid) | Anti-inflammatory | 0.8575 | TBD |

Key Studies

- Sivaramakarthikeyan et al. Study : This study reported on the anti-inflammatory activity of various pyrazole derivatives, emphasizing their potential in treating inflammatory conditions without significant gastric toxicity .

- Abdellatif et al. Research : This investigation focused on the synthesis and screening of substituted pyrazole derivatives for COX inhibition, revealing that certain compounds exhibited superior anti-inflammatory effects compared to traditional NSAIDs .

- Thangarasu et al. Findings : Highlighted the potent COX-2 inhibitory activity of specific pyrazole compounds, with one showing an IC value as low as 3.5 nM, indicating strong therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.